2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid
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Overview
Description
“2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids. The compound is used in organic synthesis .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is1S/C17H25NO4/c1-11(2)13(12-9-7-6-8-10-12)14(15(19)20)18-16(21)22-17(3,4)5/h6-11,13-14H,1-5H3, (H,18,21) (H,19,20)
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The molecular weight of the compound is 307.39 g/mol .Scientific Research Applications
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides. A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Organic Synthesis
The compound can be used in organic synthesis when their reactive side chain and N-terminus are chemically protected. This expands the applicability of AAILs .
Peptide Synthesis
Ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .
Chiral Separation
The compound has been used in the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid ((2S,4S)-TBMP) from mixed (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid ((2S,4R)-TBMP), an important intermediate for the anti-HCV drug Velpatasvir .
Analysis of N-tert-Butoxy-Carboynl Anyhydride Formation
The compound has been used in the analysis of N-tert-Butoxy-Carboynl anyhydride formation using molecular dynamics simulations .
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine from unwanted reactions during synthesis, and can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
Boc-protected amino acids have been used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .
Result of Action
The use of boc-protected amino acids in peptide synthesis can result in the formation of dipeptides .
Action Environment
The action of 2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid can be influenced by various environmental factors. For instance, the Boc group can be added to amines under aqueous conditions . The removal of the Boc group can be accomplished with strong acids . Furthermore, the Boc-protected amino acid ionic liquids (Boc-AAILs) are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-12(11-9-7-6-8-10-11)13(14(18)19)17-15(20)21-16(2,3)4/h6-10,12-13H,5H2,1-4H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQBOOZNZSGIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid |
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